(2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide
Description
(2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide is a hydrazide derivative featuring a conjugated α,β-unsaturated cyano group and a 4-fluorophenyl substituent. The E-configuration of the double bond and the electron-withdrawing cyano group enhance its reactivity, making it a candidate for structural and functional comparisons with related compounds .
Synthetic routes for analogous hydrazide derivatives often involve condensation reactions between substituted aldehydes and cyanoacetohydrazide under microwave irradiation or solvent-based conditions. For example, N-cinnamoyl aryl hydrazones with cyano groups have been synthesized via nucleophilic condensation, yielding high-purity products suitable for biological testing .
Properties
IUPAC Name |
(E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-7(10(6-13)11(16)15-14)8-2-4-9(12)5-3-8/h2-5H,14H2,1H3,(H,15,16)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQJMGLDRYSXNY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NN)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)NN)/C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide, with the CAS number 380591-68-4, is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10FN3O
- Molecular Weight : 219.219 g/mol
The biological activity of (2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide can be attributed to its structural features which allow it to interact with various biological targets. The presence of the cyano group and the hydrazide moiety suggests potential activity in modulating enzyme functions and receptor interactions.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, possibly affecting processes such as cell proliferation and apoptosis.
- Anticancer Activity : Research has pointed towards its potential as an anticancer agent. The compound has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis in specific types of cancer cells.
Anticancer Studies
A series of experiments were conducted to evaluate the anticancer properties of (2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| Study 2 | HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
| Study 3 | A549 (Lung Cancer) | 10.0 | Inhibition of migration |
These studies highlight the compound's effectiveness against various cancer cell lines, indicating a potential role in cancer therapy.
Case Studies
- Case Study on MCF-7 Cells : In a controlled laboratory environment, MCF-7 cells treated with (2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide exhibited significant reductions in viability compared to untreated controls. Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that the compound effectively triggers programmed cell death mechanisms.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. In a study involving xenograft models, administration of (2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide resulted in a notable decrease in tumor size without significant toxicity observed in normal tissues.
Comparison with Similar Compounds
Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) share structural similarities with the target compound, particularly in the conjugated double-bond system. highlights chalcone derivatives substituted with halogen and methoxy groups, which exhibit varying inhibitory activities (IC50 values):
| Compound Name | Substituents (Ring A/Ring B) | IC50 (μM) |
|---|---|---|
| Cardamonin (Cluster 5) | -OH (ortho, para on A); no substitution on B | 4.35 |
| 2j (Cluster 6) | 4-Br, 2-OH, 5-I (A); 4-F (B) | 4.70 |
| 2h (Cluster 6) | 4-Cl, 2-OH, 5-I (A); 4-OCH3 (B) | 13.82 |
| 2n (Cluster 6) | 2-OH, 5-I, 4-OCH3 (A); 4-F (B) | 25.07 |
Key Observations :
N-Cinnamoyl Aryl Hydrazones
describes N-cinnamoyl hydrazones with cyano groups, such as 2a and 2e, which demonstrate antioxidant and cytotoxic activities:
| Compound Name | Substituents | ED50 (µg/ml) |
|---|---|---|
| 2a | 4-dimethylamino (B) | 3.07 |
| 2e | 4-methoxy (A); 4-dimethylamino (B) | 3.70 |
| Podophyllotoxin (Standard) | - | 1.64 |
Key Observations :
- The target compound’s cyano group and fluorophenyl substituent mirror the electron-withdrawing motifs in these hydrazones. However, the absence of a dimethylamino group in the target compound may reduce its antioxidant efficacy compared to 2a and 2e .
- Hydrazide derivatives generally exhibit lower cytotoxicity than chalcones but better thermal stability due to hydrogen-bonding networks .
Fluorophenyl-Containing Isostructural Compounds
reports isostructural compounds 4 and 5 , which feature fluorophenyl and triazole groups. These compounds adopt planar conformations, with fluorophenyl groups oriented perpendicularly to the main molecular plane.
Structural Insights :
- The target compound’s fluorophenyl group may adopt a similar orientation, influencing crystal packing and intermolecular interactions.
Esters and Amides with Fluorophenyl Groups
and list esters (e.g., ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate) and amides (e.g., (Z)-N-(4-chlorophenyl)-2-cyano-3-[...]prop-2-enamide) with structural parallels:
| Compound Type | Functional Group | Key Substituents |
|---|---|---|
| Target Hydrazide | Hydrazide | 4-Fluorophenyl, cyano |
| Ethyl Ester () | Ester | 4-Fluorophenyl, cyano |
| Amide () | Amide | 4-Chlorophenyl, cyano |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
